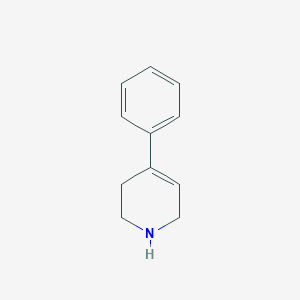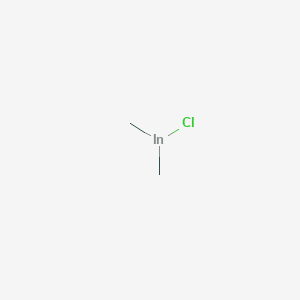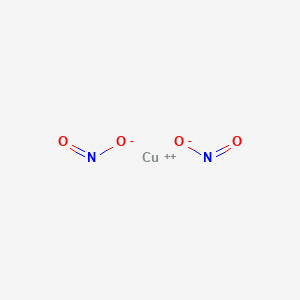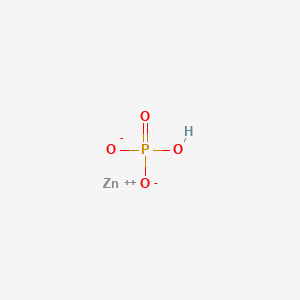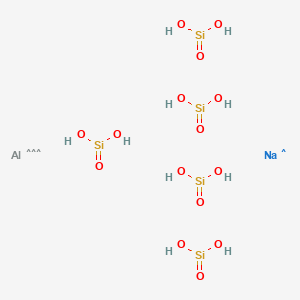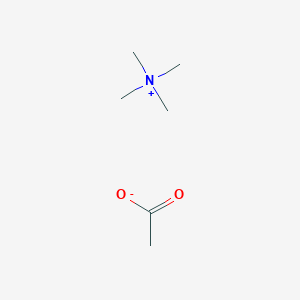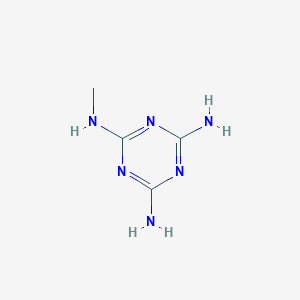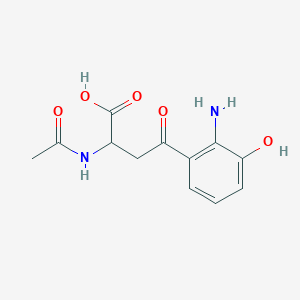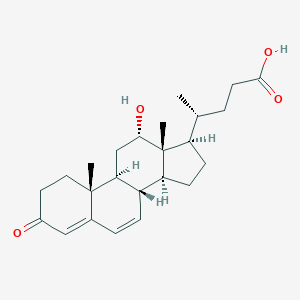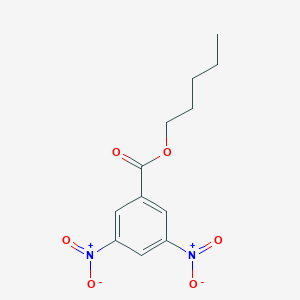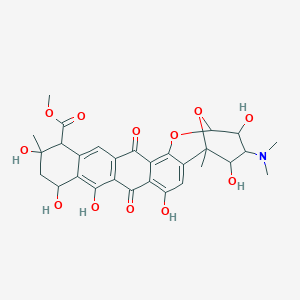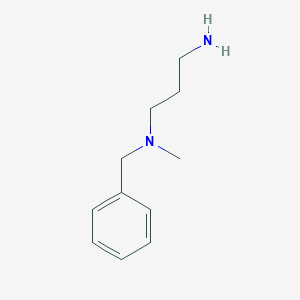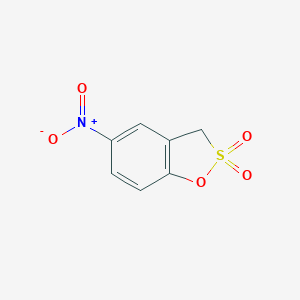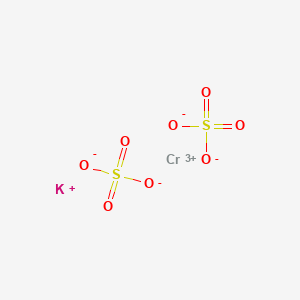
Chromium potassium sulfate
Übersicht
Beschreibung
Chromium (III) potassium sulfate, also known as Chrome alum, is a dark purple or greyish-brown solid . It is a widely used chemical in the dyeing and textile industry . Its chemical formula is KCr(SO4)2 and it is commonly found in its dodecahydrate form as KCr(SO4)2·12H2O .
Synthesis Analysis
Chromium (III) potassium sulfate can be synthesized by reacting sulfur dioxide with potassium dichromate (dissolved in sulfuric acid) at -38°C .Molecular Structure Analysis
The molecular formula of Chromium (III) potassium sulfate is KCr(SO4)2 . The molecular weight is 283.220 g/mol . It crystallizes in regular octahedra with flattened corners .Chemical Reactions Analysis
Chromium (III) potassium sulfate is used in the tanning of leather as chromium (III) stabilizes the leather by cross-linking the collagen fibers within the leather . It was also used in gelatine emulsions in photographic film as a hardener .Physical And Chemical Properties Analysis
Chromium (III) potassium sulfate is a dark purple solid . It has a melting point of 89°C . It is very soluble in water . The solution reddens litmus and is an astringent . Aqueous solutions are dark violet and turn green when heated above 50°C .Wissenschaftliche Forschungsanwendungen
Bioremediation using Sulfate-Reducing Bacteria (SRB)
Research has demonstrated that SRB can remove chromium from hazardous waste in aquatic environments by precipitation. A specific strain, KGP1, showed chromium tolerancy up to 5 ppm and could precipitate chromium significantly in 5 days (Retnaningrum, Yulianti, & Wilopo, 2019).
Enhancing Protein Staining in Gels
Potassium chromium sulfate was found to enhance the sensitivity of the thiosulfate-silver staining method for proteins in gels. This method is applicable for 2-D gel electrophoresis used in proteomics (Zhou, Liu, & Li, 2002).
Crystal Growth Kinetics
Studies on potassium sulfate crystal growth have shown that chromium(III) impurity affects the growth rates and induces hysteresis in crystal growth, depending on the rate of supercooling change (Guzman et al., 2001).
Growth and Dissolution Rates of Potassium Sulfate Crystals
Chromium(III) impurities have been studied for their effect on the growth and dissolution rates of potassium sulfate crystals. Different chromium(III) salts were tested, revealing variable effects on these rates (Kubota et al., 1995).
Unsteady-State Impurity Effect on Crystal Growth
Research indicates that chromium(III) exhibits unsteady-state behavior, affecting the growth rate of potassium sulfate crystals in aqueous solutions (Guzman et al., 1997).
Cytotoxicity, Genotoxicity, and Oxidative Stress
A study on human liver carcinoma (HepG2) cells exposed to potassium dichromate (a compound of chromium) showed significant cytotoxicity mediated by oxidative stress and DNA damage (Patlolla et al., 2009).
Pseudo-Solubilities of Potassium Sulfate
Traces of chromium(III) in water suppress the dissolution of potassium sulfate crystals, leading to pseudo-solubility effects (Kubota et al., 1994).
Bacterial Resistance to Chromium Compounds
Studies on bacterial resistance to chromium compounds have shown mechanisms such as chromate efflux and reduction of Cr(VI) to Cr(III), which are essential for coping with chromium toxicity (Ramírez-Díaz et al., 2008).
Collagen Stability in Leather Processing
Research on chromium(III) sulfate, which is used in leather processing, revealed that excess chromium usage causes environmental pollution and health concerns. This study aimed to minimize chrome usage by understanding its role in collagen stability (Zhang et al., 2018).
Adsorption of Growth Suppressor Chromium (III)
The adsorption behavior of chromium (III) on potassium sulfate crystals was studied, revealing a pH-dependent adsorption effect (Guzman et al., 1998).
Safety And Hazards
Chromium (III) potassium sulfate may cause eye irritation, may be harmful if inhaled, may cause respiratory tract irritation, may be harmful if absorbed through skin, may cause skin irritation, and may be harmful if swallowed . It is recommended to wear personal protective equipment/face protection, avoid dust formation, and avoid getting it in eyes, on skin, or on clothing .
Zukünftige Richtungen
Global consumption of chromium chemicals, which had been slowly eroding for the past 20 years primarily as a result of environmental concerns, has begun to rebound . Future growth in consumption of sodium dichromate and its derivatives is expected to be modest and fluctuate with GDP, driven largely by growth in South Asia and Eurasia .
Eigenschaften
IUPAC Name |
potassium;chromium(3+);disulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.K.2H2O4S/c;;2*1-5(2,3)4/h;;2*(H2,1,2,3,4)/q+3;+1;;/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDPCXKPHYRNKH-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[K+].[Cr+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrKO8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7788-99-0 (dodecahydrate), 16065-83-1 (Parent) | |
| Record name | Chromic potassium sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010141001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00890645 | |
| Record name | Sulfuric acid, chromium(3+) potassium salt (2:1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00890645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Violet-red crystals; soluble in water; [Hawley] Red-violet odorless granules; [Mallinckrodt Baker MSDS] | |
| Record name | Chromium potassium sulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2510 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Chromium potassium sulfate | |
CAS RN |
10141-00-1, 10279-63-7 | |
| Record name | Chromic potassium sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010141001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, chromium potassium salt (1:?:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010279637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, chromium(3+) potassium salt (2:1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfuric acid, chromium potassium salt (1:?:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfuric acid, chromium(3+) potassium salt (2:1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00890645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulphuric acid, chromium potassium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.557 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Chromium potassium bis(sulphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.352 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHROMIC POTASSIUM SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/579U79PAIC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



